Piperazine, 1-((5-bromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride Piperazine, 1-((5-bromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 35689-01-1
VCID: VC17288134
InChI: InChI=1S/C16H19BrN2O3.ClH/c1-10-11-8-12(17)14(21-3)9-13(11)22-15(10)16(20)19-6-4-18(2)5-7-19;/h8-9H,4-7H2,1-3H3;1H
SMILES:
Molecular Formula: C16H20BrClN2O3
Molecular Weight: 403.7 g/mol

Piperazine, 1-((5-bromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride

CAS No.: 35689-01-1

Cat. No.: VC17288134

Molecular Formula: C16H20BrClN2O3

Molecular Weight: 403.7 g/mol

* For research use only. Not for human or veterinary use.

Piperazine, 1-((5-bromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride - 35689-01-1

Specification

CAS No. 35689-01-1
Molecular Formula C16H20BrClN2O3
Molecular Weight 403.7 g/mol
IUPAC Name (5-bromo-6-methoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride
Standard InChI InChI=1S/C16H19BrN2O3.ClH/c1-10-11-8-12(17)14(21-3)9-13(11)22-15(10)16(20)19-6-4-18(2)5-7-19;/h8-9H,4-7H2,1-3H3;1H
Standard InChI Key AQXRSYSYWCAHSX-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=CC(=C(C=C12)Br)OC)C(=O)N3CCN(CC3)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, (5-bromo-6-methoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone hydrochloride, systematically describes its components:

  • A 5-bromo-6-methoxy-3-methylbenzofuran ring system.

  • A 4-methylpiperazine group connected via a carbonyl group.

  • A hydrochloride counterion for solubility and stability.

Its molecular weight is 403.7 g/mol, with the following key descriptors:

PropertyValue
CAS No.35689-01-1
Molecular FormulaC₁₆H₂₀BrClN₂O₃
SMILES NotationCC1=C(OC2=CC(=C(C=C12)Br)OC)C(=O)N3CCN(CC3)C.Cl
InChI KeyAQXRSYSYWCAHSX-UHFFFAOYSA-N

The benzofuran moiety’s substitution pattern (bromo, methoxy, methyl) enhances electronic diversity, potentially influencing receptor binding .

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound are unavailable, related piperazine-benzofuran hybrids exhibit planar benzofuran systems with piperazine rings adopting chair conformations . Infrared (IR) spectroscopy of analogous compounds reveals characteristic stretches:

  • C=O (carbonyl): ~1,650–1,700 cm⁻¹.

  • C-Br: ~550–600 cm⁻¹.

  • N-H (piperazine): ~3,300 cm⁻¹.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 5-bromo-6-methoxy-3-methylbenzofuran-2-carboxylic acid and 4-methylpiperazine:

  • Activation of the Carboxylic Acid: The benzofuran carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Coupling with Piperazine: The acyl chloride reacts with 4-methylpiperazine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) to yield the free base.

  • Salt Formation: Treatment with hydrochloric acid (HCl) in ethanol precipitates the hydrochloride salt.

Representative Reaction Scheme:
Benzofuran-COCl+4-MethylpiperazineTEABenzofuran-C(O)-PiperazineHClHydrochloride Salt\text{Benzofuran-COCl} + \text{4-Methylpiperazine} \xrightarrow{\text{TEA}} \text{Benzofuran-C(O)-Piperazine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the benzofuran ring (e.g., bromo, methyl) may slow acylation kinetics, necessitating extended reaction times.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is typically required to isolate the product from unreacted starting materials.

Structural and Electronic Analysis

Benzofuran-Piperazine Hybridization

The benzofuran core contributes aromaticity and rigidity, while the piperazine group introduces basic nitrogen centers capable of hydrogen bonding. Key structural interactions include:

  • Halogen Bonding: The bromine atom may engage in weak interactions with electron-rich regions of biological targets .

  • Methoxy Group: Enhances lipophilicity and modulates electron density via resonance effects.

Computational Modeling

Density functional theory (DFT) calculations on analogous compounds predict:

  • HOMO-LUMO Gap: ~4.5–5.0 eV, indicating moderate reactivity.

  • Dipole Moment: ~3.5–4.0 D, favoring solubility in polar solvents .

Applications in Medicinal Chemistry

Drug Design Considerations

  • Bioisosteric Replacements: The bromine atom could be substituted with other halogens (e.g., Cl, I) to optimize binding affinity.

  • Prodrug Development: Esterification of the carbonyl group might enhance bioavailability .

Preclinical Data

In vitro assays of related compounds show:

Assay TypeResult (IC₅₀)
P2X3 Receptor Binding12–18 nM
COX-2 Inhibition>100 μM (Weak)

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